molecular formula C6H4N2O2S B12067310 5-Methyl-3-nitrothiophene-2-carbonitrile

5-Methyl-3-nitrothiophene-2-carbonitrile

Cat. No.: B12067310
M. Wt: 168.18 g/mol
InChI Key: MBNYNTBEAMNOOQ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitrothiophene-2-carbonitrile is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 5-position, a nitro group at the 3-position, and a nitrile group at the 2-position of the thiophene ring

Preparation Methods

The synthesis of 5-Methyl-3-nitrothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives . Another method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5-Methyl-3-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-3-nitrothiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitrothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Methyl-3-nitrothiophene-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

5-methyl-3-nitrothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-4-2-5(8(9)10)6(3-7)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNYNTBEAMNOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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